2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Overview
Description
2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. The presence of a bromine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications. The thiazole ring is known for its aromatic properties, which contribute to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Electrophiles: Halogens, nitro groups, and other electrophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminothiazole derivative, while electrophilic aromatic substitution with a halogen can produce a halogenated phenylthiazole.
Scientific Research Applications
2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with various molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s ability to modulate biochemical pathways and enzymes makes it a valuable tool in biological research.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)-1,3-thiazole
- (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
- 4-(4-Bromophenyl)-thiazol-2-amine
Uniqueness
2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both a bromine atom and a trifluoromethyl-substituted phenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization .
Properties
IUPAC Name |
2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYLAXLAADNHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677304 | |
Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-52-8 | |
Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886367-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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